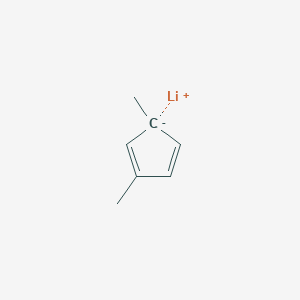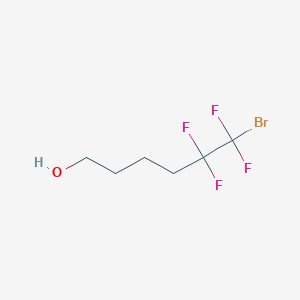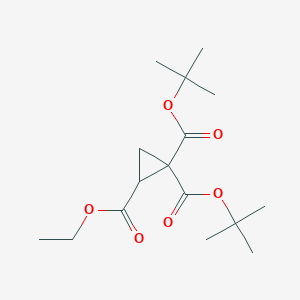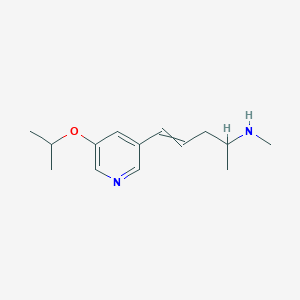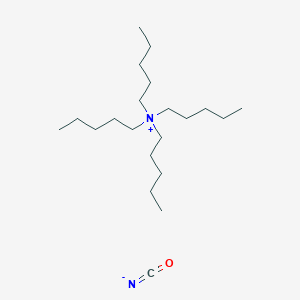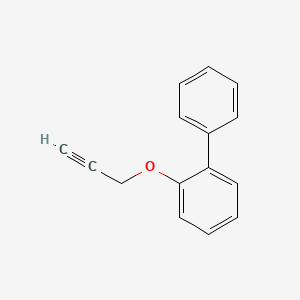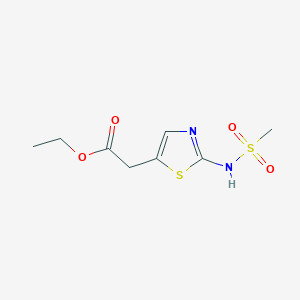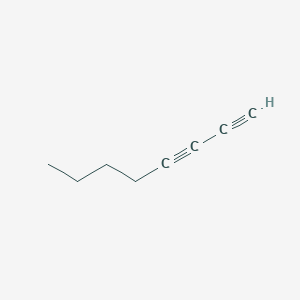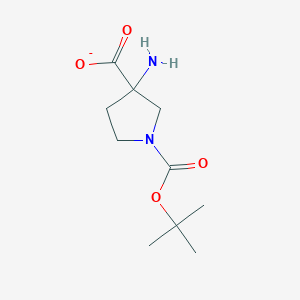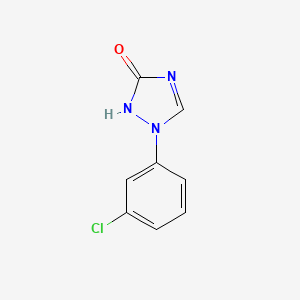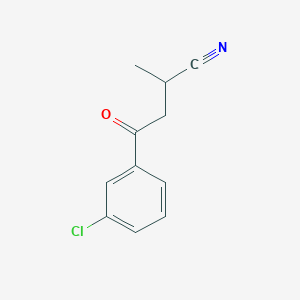![molecular formula C13H16N2O6S B8608906 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide](/img/structure/B8608906.png)
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is an organic compound with the molecular formula C13H16N2O6S. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a cyclohexanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide typically involves the nitration of a suitable precursor, followed by sulfonation and subsequent reactions to introduce the cyclohexanone moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-nitroacetophenone
- 4-Methoxy-3-nitrobenzaldehyde
- 4-Methoxy-3-nitrobenzamide
Uniqueness
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is unique due to the presence of the cyclohexanone moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H16N2O6S |
|---|---|
Poids moléculaire |
328.34 g/mol |
Nom IUPAC |
3-nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O6S/c14-22(19,20)11-4-5-13(12(7-11)15(17)18)21-8-9-2-1-3-10(16)6-9/h4-5,7,9H,1-3,6,8H2,(H2,14,19,20) |
Clé InChI |
PLQROVOOPMDLSI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
